(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine
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Overview
Description
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is a chemical compound that belongs to the class of azomethines. Azomethines are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to another nitrogen atom. This compound features a cyclohexyl group, a phenyl group, and a pyrazolyl group, making it a complex and interesting molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine involves its interaction with specific molecular targets. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a benzyl group instead of a cyclohexyl group.
(Z)-N-Cyclohexyl-1-phenyl-1-(3-methyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a methyl group on the pyrazolyl ring.
Uniqueness
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the pyrazolyl group contributes to its aromaticity and potential for π-π interactions .
Properties
CAS No. |
62921-30-6 |
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Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-phenyl-1-(3-phenylpyrazol-1-yl)methanimine |
InChI |
InChI=1S/C22H23N3/c1-4-10-18(11-5-1)21-16-17-25(24-21)22(19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20H,3,8-9,14-15H2 |
InChI Key |
VRJHTRAOORTHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)N3C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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